molecular formula C8H18N2O2 B15335465 N-(3-Methoxypropyl)-N'-propylurea

N-(3-Methoxypropyl)-N'-propylurea

Cat. No.: B15335465
M. Wt: 174.24 g/mol
InChI Key: DFFFUXMINNCVJV-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-N'-propylurea is a urea derivative characterized by a methoxypropyl group and a propyl group attached to the urea core. Its molecular formula is C₈H₁₈N₂O₂ (calculated based on substituents), with a molecular weight of approximately 174.24 g/mol (calculated). The compound is commercially available, as indicated by its listing in chemical catalogs with pricing for research-scale quantities .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-propylurea

InChI

InChI=1S/C8H18N2O2/c1-3-5-9-8(11)10-6-4-7-12-2/h3-7H2,1-2H3,(H2,9,10,11)

InChI Key

DFFFUXMINNCVJV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-N’-propylurea typically involves the reaction of 3-methoxypropylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Methoxypropylamine+Propyl isocyanateN-(3-Methoxypropyl)-N’-propylurea\text{3-Methoxypropylamine} + \text{Propyl isocyanate} \rightarrow \text{N-(3-Methoxypropyl)-N'-propylurea} 3-Methoxypropylamine+Propyl isocyanate→N-(3-Methoxypropyl)-N’-propylurea

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-Methoxypropyl)-N’-propylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-N’-propylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted ureas depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxypropyl)-N’-propylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-N’-propylurea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxypropyl and propyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table compares N-(3-Methoxypropyl)-N'-propylurea with key analogs, focusing on structural features, applications, and physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities Distinctive Properties References
This compound 3-Methoxypropyl, Propyl ~174.24 Agrochemical research, intermediates Moderate hydrophilicity, balanced logP
N-(3-Methoxypropyl)-N'-phenylurea 3-Methoxypropyl, Phenyl 208.26 Synthetic intermediate Aromatic ring enhances stability
CPU (N-Cyclohexyl-N'-(3-phenyl)propylurea) Cyclohexyl, 3-Phenylpropyl 318.43 Soluble epoxide hydrolase (sEH) inhibition High lipophilicity, enzyme-targeting
Methoprotryne 3-Methoxypropyl, 1-Methylethyl, Triazine 313.43 Herbicide (pesticide) Triazine ring confers herbicidal activity
N,N-(2-Methylallyl)-N’-propylurea 2-Methylallyl, Propyl ~170.24 Phytotoxicity studies Allyl group increases reactivity

Key Structural and Functional Insights:

Substituent Effects on Solubility :

  • The methoxypropyl group in this compound introduces moderate polarity, enhancing water solubility compared to purely alkyl or aromatic analogs (e.g., CPU or phenylurea derivatives) .
  • In contrast, cyclohexyl (CPU) or triazine (methoprotryne) groups increase hydrophobicity, favoring membrane penetration or herbicidal activity .

Biological Activity: CPU’s bulky cyclohexyl and phenyl groups optimize it for binding to sEH’s hydrophobic active site, a trait absent in the simpler methoxypropyl-propyl structure .

Synthetic Accessibility :

  • Ureas with aromatic or heterocyclic substituents (e.g., phenyl, triazine) often require multi-step syntheses, whereas alkyl-urea derivatives like this compound can be synthesized via direct isocyanate-amine coupling .

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